2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide
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Overview
Description
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Crystal Structure
- The compound's derivatives, synthesized from diflunisal (an anti-inflammatory drug), have been studied for their crystal structure using single-crystal X-ray diffraction. These studies provide insights into the compound's physical and chemical properties, such as intermolecular hydrogen bonds (Zhong et al., 2010).
Chemical Synthesis
- Various synthesis methods have been explored for compounds structurally similar to 2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide. These methods include esterification and hydrogenation processes, which are crucial for developing new chemical entities with potential applications in various fields (Bai-cheng, 2009).
Photoreactivity Studies
- Studies on related compounds, like flutamide, have revealed interesting photoreactions in different solvents. Understanding these reactions is vital for applications in photochemistry and drug stability (Watanabe et al., 2015).
Photoaffinity Labeling
- Derivatives of this compound have been synthesized for use in photoaffinity labeling, providing a non-radioactive method for labeling biological macromolecules. This application is significant in biochemical and pharmacological research (Hatanaka et al., 1989).
Polymer Synthesis
- The compound's derivatives have been used in synthesizing novel polyimides with potential applications in materials science due to their thermal stability and unique structural properties (Mehdipour‐Ataei et al., 2004).
Environmental Impact Studies
- Studies on compounds like fomesafen, which have structural similarities, focus on their environmental impact, such as adsorption, desorption, and mobility in soils. These studies are crucial for understanding the environmental fate of these chemicals (Guo et al., 2004).
Medicinal Chemistry Applications
- Research on benzamide derivatives has explored their potential in medicinal chemistry, including studies on anticonvulsant activities and their mechanisms of action. This demonstrates the compound's relevance in pharmaceutical research (Bailleux et al., 1995).
Material Science Applications
- The compound's derivatives have been synthesized and used in the study of transparent polyimide films, which have applications in material science due to their unique properties such as transparency and thermal stability (Ju-sun, 2010).
Corrosion Inhibition Studies
- Research on N-Phenyl-benzamide derivatives has revealed their potential as corrosion inhibitors. These studies are significant in industrial applications where corrosion prevention is crucial (Mishra et al., 2018).
properties
Product Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide |
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Molecular Formula |
C20H13F3N2O4 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]-N-phenylbenzamide |
InChI |
InChI=1S/C20H13F3N2O4/c21-20(22,23)13-10-11-18(16(12-13)25(27)28)29-17-9-5-4-8-15(17)19(26)24-14-6-2-1-3-7-14/h1-12H,(H,24,26) |
InChI Key |
UVRSRDSBVCZOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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